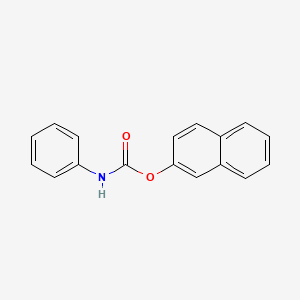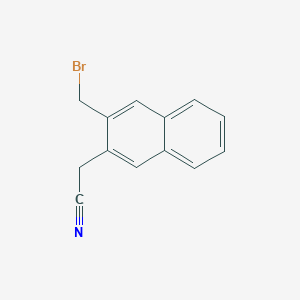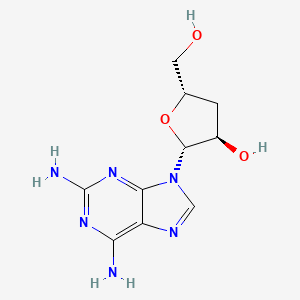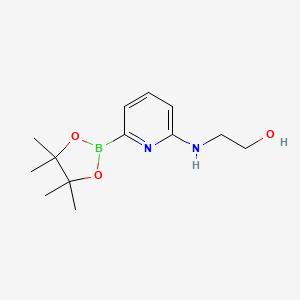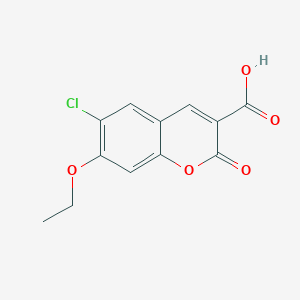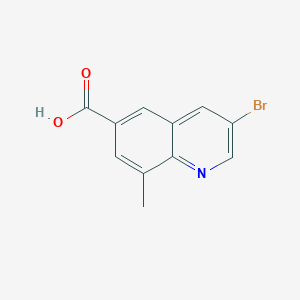
1-Morpholinomethylnaphthalene-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholinomethylnaphthalene-2,7-diol is an organic compound with the molecular formula C15H17NO3 It is characterized by the presence of a morpholine ring attached to a naphthalene core, which also contains two hydroxyl groups at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Morpholinomethylnaphthalene-2,7-diol can be synthesized through the aminomethylation of naphthalene-2,7-diol. This process involves the reaction of naphthalene-2,7-diol with formaldehyde and morpholine. The reaction typically occurs in the presence of a solvent such as methanol, ethanol, or propan-2-ol . The formation of strong intramolecular hydrogen bonds O−H · · · N in the molecules of some products is detected by IR and 1H NMR spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale aminomethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholinomethylnaphthalene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Compounds with different functional groups replacing the morpholine group.
Scientific Research Applications
1-Morpholinomethylnaphthalene-2,7-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and macroheterocycles.
Biology: The compound’s derivatives are used in the study of enzyme interactions and as potential inhibitors.
Mechanism of Action
The mechanism by which 1-Morpholinomethylnaphthalene-2,7-diol exerts its effects involves the formation of strong intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atom of the morpholine ring . This interaction influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Naphthalene-2,7-diol: Lacks the morpholine group but shares the naphthalene core and hydroxyl groups.
1-Morpholinomethyl-2-naphthol: Similar structure but with only one hydroxyl group.
2,7-Naphthalenediol,1-(4-morpholinylmethyl): Another derivative with slight structural variations.
Uniqueness: 1-Morpholinomethylnaphthalene-2,7-diol is unique due to the presence of both the morpholine ring and two hydroxyl groups on the naphthalene core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
81653-20-5 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)naphthalene-2,7-diol |
InChI |
InChI=1S/C15H17NO3/c17-12-3-1-11-2-4-15(18)14(13(11)9-12)10-16-5-7-19-8-6-16/h1-4,9,17-18H,5-8,10H2 |
InChI Key |
OXSKDKWXVKZOAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






